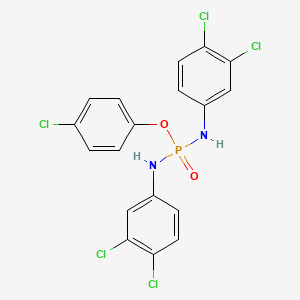![molecular formula C19H14Br3NO B4920763 1-[2-(4-biphenylyl)-2-oxoethyl]-3,5-dibromopyridinium bromide CAS No. 7495-30-9](/img/structure/B4920763.png)
1-[2-(4-biphenylyl)-2-oxoethyl]-3,5-dibromopyridinium bromide
Overview
Description
1-[2-(4-biphenylyl)-2-oxoethyl]-3,5-dibromopyridinium bromide, also known as Dibromoacridine or DBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of acridines, which are organic compounds that have a fused ring system containing a pyridine and a benzene ring. DBA has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of DBA is not fully understood. However, it has been shown to interact with DNA and RNA, leading to cytotoxic effects on cancer cells. DBA has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. These enzymes are essential for DNA replication and cell division, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
DBA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DBA has also been shown to inhibit cell proliferation and induce cell cycle arrest. In addition, DBA has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of DBA is its simplicity of synthesis. It can be easily synthesized using standard laboratory equipment. In addition, DBA has been extensively studied and its properties are well-characterized. However, one of the limitations of DBA is its cytotoxicity. It can be toxic to both cancer and normal cells, which can limit its use in certain applications. In addition, DBA can be unstable in certain conditions, which can affect its activity.
Future Directions
There are several future directions for the study of DBA. One potential direction is the development of DBA derivatives with improved selectivity and activity. Another potential direction is the study of DBA in combination with other anticancer agents, such as chemotherapy drugs. In addition, the use of DBA in imaging studies and drug delivery systems is an area of active research. Overall, the study of DBA has the potential to lead to the development of novel anticancer agents and other therapeutic agents.
Synthesis Methods
The synthesis of DBA involves the reaction of 2-bromoacetophenone with 4-biphenylamine, followed by the reaction of the resulting product with 3,5-dibromopyridine. The final product is obtained by purification through recrystallization. The synthesis of DBA is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
DBA has been extensively used in scientific research for its potential applications in various fields. In medicine, DBA has been studied for its potential use as an anticancer agent. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer. DBA has also been studied for its potential use as an antifungal and antibacterial agent.
In biology, DBA has been used as a fluorescent dye for staining DNA and RNA. It has been shown to have high affinity for nucleic acids and can be used for imaging studies. DBA has also been used as a tool for studying protein-DNA interactions. It has been shown to bind to DNA in a sequence-specific manner and can be used to study protein-DNA interactions.
In chemistry, DBA has been used as a catalyst for various organic reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including heterocycles and amino acids.
Properties
IUPAC Name |
2-(3,5-dibromopyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2NO.BrH/c20-17-10-18(21)12-22(11-17)13-19(23)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-12H,13H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESKQDJTCZRFKF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC(=CC(=C3)Br)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385855 | |
| Record name | 2-(3,5-dibromopyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7495-30-9 | |
| Record name | NSC402823 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,5-dibromopyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B4920688.png)
![ethyl 2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4920696.png)

![1-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4920704.png)

![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4920727.png)
![2-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4920731.png)

![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4920748.png)
![4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4920753.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4920764.png)
![N-(1-phenylethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4920775.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4920781.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B4920782.png)
